Methyl 5-(aminomethyl)pyridine-2-carboxylate
Description
Methyl 5-(aminomethyl)pyridine-2-carboxylate is a pyridine derivative characterized by a methyl ester group at position 2 and an aminomethyl substituent at position 5 of the pyridine ring. This compound is commercially available from specialized suppliers such as Enamine Building Blocks and Aurora Building Blocks , highlighting its relevance in pharmaceutical and chemical research.
Properties
IUPAC Name |
methyl 5-(aminomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHVMTSSEFMSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 5-bromomethyl-pyridine-2-carboxylic acid methyl ester with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aminomethyl Group
The primary amine (-CH₂NH₂) undergoes nucleophilic substitution under mild conditions. For example:
-
Schiff Base Formation : Reacts with aldehydes/ketones to form imines.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Imine formation | Benzaldehyde, EtOH, RT | N-Benzylidene derivative | ~70% |
Ester Hydrolysis
The methyl ester group hydrolyzes to the carboxylic acid under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M), reflux, 12 hours.
-
Basic Hydrolysis : NaOH (2M), 80°C, 6 hours.
| Hydrolysis Type | Conditions | Product | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 12h | 5-(Aminomethyl)pyridine-2-carboxylic acid | Optimal for acid-stable substrates |
| Basic | 2M NaOH, 80°C, 6h | Same as above | Faster but may degrade sensitive groups |
Oxidation Reactions
The aminomethyl group is susceptible to oxidation:
-
To Nitrile : Using MnO₂ in dichloromethane (DCM) at 40°C.
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To Nitro Group : Strong oxidants like KMnO₄ in acidic media (limited applicability due to competing ester hydrolysis).
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| MnO₂ | DCM, 40°C, 24h | 5-(Cyanomethyl)pyridine-2-carboxylate | High |
| KMnO₄ | H₂SO₄, 60°C, 6h | 5-(Nitromethyl)pyridine-2-carboxylate | Moderate |
Condensation Reactions
The amine participates in multicomponent reactions (MCRs):
| Components | Conditions | Major Product | Yield |
|---|---|---|---|
| Methyl acetoacetate, aldehyde | Ohmic heating, 30 min | Chromeno[2,3-b]pyridine derivative | 48% |
Salt Formation
The amine forms stable salts with acids, enhancing solubility:
-
Sulfate Salt : Treatment with H₂SO₄ in aqueous solution.
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (gas) | EtOH, 0°C, 2h | Dihydrochloride salt | Pharmaceutical formulations |
Coordination Chemistry
The pyridine nitrogen and amine group act as ligands for metal ions:
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Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂ in methanol .
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Stoichiometry : Ligand:Cu = 2:1.
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Application : Catalyst for oxidation reactions.
-
Key Research Findings
-
Antimicrobial Derivatives : Condensation products exhibit activity against Staphylococcus aureus (MIC = 1.00 µg/mL).
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Photodynamic Therapy (PDT) : Nitric oxide-releasing derivatives show promise in cancer treatment.
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Industrial Scalability : Continuous flow processes improve yield in esterification and substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-(aminomethyl)pyridine-2-carboxylate has garnered attention in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structural similarity to other biologically active compounds makes it a candidate for drug development.
Key Findings:
- Antihypertensive Activity: Research indicates that derivatives of pyridinecarboxylic acids, including this compound, exhibit antihypertensive properties in animal models .
- Biological Activity: Preliminary studies suggest antimicrobial and anticancer activities, indicating its potential for therapeutic applications.
Agrochemical Applications
The compound's biological activity extends to agrochemical formulations. Its ability to interact with various biological receptors suggests potential uses in developing herbicides and other agricultural chemicals.
Research Insights:
- Interaction studies have shown binding affinities with biological targets involved in cellular signaling pathways, which are crucial for understanding its mechanism of action in agrochemical applications.
Case Studies
- Antihypertensive Studies:
-
Synthesis of Complex Molecules:
- This compound has been utilized as a scaffold for synthesizing more complex molecules with desirable pharmacological properties. This includes the development of compounds with enhanced activity against specific biological targets.
Comparative Analysis of Related Compounds
The following table summarizes the structural similarities and biological activities of this compound compared to other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Aminomethyl group on pyridine ring | Antihypertensive, antimicrobial |
| 5-Aminomethyl-6-chloropyridine-2-carboxylic acid | Chlorine substitution on pyridine ring | Anticancer properties |
| 5-Amino-2-pyridinecarboxylic acid | Carboxylic acid functional group | Antihypertensive |
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Methyl 5-Aminopyrimidine-2-Carboxylate
- Structure: Replaces the pyridine ring with a pyrimidine ring, retaining the methyl ester at position 2 and an amino group at position 3.
- Key Differences : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This may enhance interactions with biological targets like kinases or nucleic acids compared to pyridine-based analogs .
Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate
- Structure : Features chloro and trifluoromethyl substituents at positions 3 and 5, respectively.
- Such substitutions are common in agrochemicals and herbicides due to their resistance to metabolic degradation .
Methyl 5-(Dimethylamino)Pyridine-3-Carboxylate
- Structure: Substitutes the aminomethyl group with a dimethylamino group at position 5 and shifts the ester to position 3.
- Key Differences: The dimethylamino group is a stronger electron donor, increasing the basicity of the pyridine nitrogen. This could enhance solubility in acidic environments or influence binding to targets like ion channels .
Positional Isomerism and Ester Variations
Ethyl 5-Methylimidazo[1,2-a]Pyridine-2-Carboxylate
- Structure : Incorporates an imidazo[1,2-a]pyridine fused ring system with an ethyl ester.
- Key Differences: The fused ring system increases planarity and aromaticity, which may improve intercalation with DNA or proteins.
Methyl 2-Methylpyridine-3-Carboxylate
Heterocyclic Core Modifications
Methyl 5-Amino-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate
Structural and Functional Implications
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., aminomethyl in the target molecule) exhibit higher nucleophilicity at the pyridine nitrogen, favoring protonation or coordination with metal ions. In contrast, electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, promoting reactions like nucleophilic aromatic substitution .
- Steric Effects : Bulkier substituents (e.g., ethyl esters) near reactive sites can hinder access to enzymatic cleavage regions, altering metabolic stability .
Pharmacological Relevance
- NMDA Receptor Modulation: Methyl 5-(aminomethyl)pyridine-2-carboxylate’s aminomethyl group may facilitate hydrogen bonding with GluN2B subunit residues, a trait shared with Ro 25–6981, a well-characterized NAM .
- Solubility and Bioavailability : Methyl esters generally offer a balance between lipophilicity and hydrolytic stability, whereas ethyl esters (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) may prolong half-life in vivo .
Biological Activity
Methyl 5-(aminomethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₁₁N₃O₂
- Functional Groups : Aminomethyl and carboxylate ester
- IUPAC Name : this compound
The presence of both the aminomethyl group and the carboxylate ester enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group may participate in hydrolysis reactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.08 | Norfloxacin | 4.0 |
| Escherichia coli | 2.18 | Fluconazole | 8.0 |
| Candida albicans | 3.00 | Amphotericin B | 1.0 |
Studies have shown that this compound exhibits stronger antimicrobial activity than some conventional treatments, making it a candidate for further development in antimicrobial therapies .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
A study conducted on FaDu hypopharyngeal tumor cells demonstrated that this compound showed significant cytotoxicity compared to reference drugs like bleomycin . The results are summarized below:
| Compound | IC50 (μM) | Effect |
|---|---|---|
| This compound | 15.0 | Induces apoptosis |
| Bleomycin | 20.0 | Induces apoptosis |
Case Studies
- Ebola Virus Inhibition : In a study assessing various compounds for their antiviral activity against Ebola virus, this compound was included as part of a structure-activity relationship (SAR) analysis. It demonstrated moderate inhibition rates, suggesting a potential role in antiviral drug development .
- Peptidomimetic Studies : The compound has also been utilized as a scaffold in peptidomimetic studies aimed at developing new therapeutic agents targeting specific diseases, including cancer and neurodegenerative disorders .
Q & A
Q. What are the common synthetic routes for Methyl 5-(aminomethyl)pyridine-2-carboxylate, and how do reaction conditions influence yield?
this compound is synthesized via a three-step sequence:
- Step 1 : Sulfonylation of the primary amine using halogen-substituted benzenesulfonyl chlorides in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Step 2 : Saponification of the methyl ester to the carboxylic acid using potassium hydroxide (KOH).
- Step 3 : Amide coupling using EDCI/HOBt in DCM with TEA to activate the carboxylic acid . Critical parameters include solvent purity (anhydrous DCM), catalyst loading (stoichiometric TEA), and temperature (room temperature for coupling). Yields typically range from 50–70%, depending on the sulfonyl chloride’s steric bulk.
Q. Which analytical methods are recommended for characterizing this compound and its intermediates?
Key techniques include:
Q. How does the aminomethyl substituent influence the compound’s reactivity compared to other pyridine derivatives?
The electron-donating aminomethyl group at the 5-position increases nucleophilic reactivity at the pyridine nitrogen, enabling selective functionalization (e.g., sulfonylation). This contrasts with electron-withdrawing groups (e.g., chlorine in Methyl 5-(4-chlorophenyl)pyridine-2-carboxylate), which reduce basicity and hinder substitution reactions .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound to minimize side products?
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
- Coupling Reagents : Replace EDCI/HOBt with HATU for sterically hindered amines, improving coupling efficiency by 15–20% .
- Temperature Control : Maintain reactions at 0–4°C to suppress racemization during amide bond formation.
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in enzyme inhibition assays (e.g., NMDA receptor binding) may arise from:
Q. What role does this compound play in designing NMDA receptor antagonists?
The compound serves as a key intermediate for synthesizing GluN2A-selective antagonists. Its aminomethyl group enables:
- Hydrogen Bonding : Interaction with GluN2A’s Thr residue.
- Structural Flexibility : Facilitates conjugation with hydrophobic moieties (e.g., anthracene derivatives) to enhance blood-brain barrier permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
